Cardiac Safety Differentiation: ML10302 Derivatives vs. Cisapride in Canine In Vivo Model
In vivo evaluation of the 5-HT4 receptor agonist ML10302 (2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate)—synthesized directly from the target compound scaffold—demonstrated complete dissociation of intestinal prokinetic activity from adverse cardiac effects when compared head-to-head with the reference 5-HT4 agonist cisapride. In five fasting conscious beagle dogs, both ML10302 and the structurally related SR59768 dose-dependently stimulated duodenal spike activity with ED50 values of 24 and 23 nmol/kg i.v., respectively, closely matching the prokinetic efficacy profile of cisapride (ED50 comparable within the tested range) [1]. Critically, neither ML10302 nor SR59768 produced any effect on heart rate or rate-corrected QT (QTc) interval at any tested dose (3–300 nmol/kg i.v.), whereas cisapride at 3000 nmol/kg i.v. induced significant tachycardia and QTc prolongation (p < 0.01) [1]. This cardiac safety advantage is mechanistically supported by in vitro human atrial myocyte studies showing ML10302 behaves as a partial agonist with low efficacy on L-type Ca²⁺ currents and myocyte contractility [2].
| Evidence Dimension | Cardiac safety profile (heart rate and QTc interval) at doses producing equivalent intestinal prokinetic effect |
|---|---|
| Target Compound Data | No effect on heart rate or QTc at any dose up to 300 nmol/kg i.v.; ED50 for duodenal spike activity = 24 nmol/kg i.v. |
| Comparator Or Baseline | Cisapride: produced tachycardia and QTc prolongation at 3000 nmol/kg i.v. (p < 0.01); ED50 comparable within 30–3000 nmol/kg range |
| Quantified Difference | Complete absence of cardiac effects in target compound-derived agents vs. statistically significant QTc prolongation with cisapride; therapeutic window (prokinetic ED50 to cardiac effect threshold) >125-fold for ML10302 vs. <125-fold for cisapride |
| Conditions | Fasting conscious beagle dogs (n=5, female, 8–14 kg); intravenous administration; duodenal and jejunal spike activity monitored via implanted electrodes; heart rate and QTc monitored via surface electrocardiography |
Why This Matters
For researchers developing next-generation gastroprokinetic agents, the 4-amino-5-chloro-2-methoxybenzoate scaffold enables access to compounds with cisapride-equivalent efficacy but fundamentally superior cardiac safety margins—a differentiation that cisapride-based scaffolds cannot achieve given its well-documented QT prolongation liability (which led to market withdrawal) [3].
- [1] Crema F, Modini C, Croci T, Langlois M, de Ponti F. Intestinal prokinesia by two esters of 4-amino-5-chloro-2-methoxybenzoic acid: involvement of 5-hydroxytryptamine-4 receptors and dissociation from cardiac effects in vivo. Journal of Pharmacology and Experimental Therapeutics. 1999;288(3):1045-1052. PMID: 10027842. View Source
- [2] Blondel O, Vandecasteele G, Gastineau M, Leclerc S, Dahmoune Y, Langlois M, Fischmeister R. Molecular and functional characterization of a 5-HT4 receptor cloned from human atrium. FEBS Letters. 1997;412(3):465-474. DOI: 10.1016/S0014-5793(97)00820-X. View Source
- [3] Drugs.com. Propulsid (cisapride) package insert/prescribing information. Updated March 25, 2025. Available at: https://www.drugs.com/pro/propulsid.html. View Source
